molecular formula C10H7N3 B3349946 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene CAS No. 245-72-7

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene

Cat. No.: B3349946
CAS No.: 245-72-7
M. Wt: 169.18 g/mol
InChI Key: LEBPEPIUJICUEJ-UHFFFAOYSA-N
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Description

1,3,8-triazatricyclo[74002,7]trideca-2(7),3,5,8,10,12-hexaene is a complex heterocyclic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,6,8,10,12-hexaen-6-amine
  • N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide

Uniqueness

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

Overview

1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene is a complex heterocyclic compound known for its unique tricyclic structure that includes multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The presence of multiple double bonds in its hexaene structure enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H9N3\text{C}_{11}\text{H}_{9}\text{N}_{3}

This formula indicates the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms arranged in a specific tricyclic configuration that contributes to its biological activity.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), which is implicated in cancer and inflammation pathways.
  • Receptor Modulation : The compound may interact with receptors involved in cellular signaling pathways, which can lead to therapeutic effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential in several studies:

  • Cell Line Studies : Various cancer cell lines have been treated with this compound to assess cytotoxic effects. Results suggest a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : Investigations have indicated that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffect ObservedReference
AntimicrobialVarious bacterial strainsSignificant growth inhibition
AnticancerENPP2 and other cancer-related enzymesInduction of apoptosis
Enzyme InhibitionENPP2Reduced enzymatic activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of the compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) value indicating strong antibacterial activity.
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

Properties

IUPAC Name

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-7-13-9(5-1)12-8-4-3-6-11-10(8)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBPEPIUJICUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179258
Record name Dipyrido(1,2-a:3',2'-d)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245-72-7
Record name Dipyrido(1,2-a:3',2'-d)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000245727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Reactant of Route 2
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Reactant of Route 3
Reactant of Route 3
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Reactant of Route 4
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Reactant of Route 5
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Reactant of Route 6
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene

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